Cas no 42242-05-7 (2-Aminopyridine-3-carbothioamide)

2-Aminopyridine-3-carbothioamide structure
42242-05-7 structure
Product Name:2-Aminopyridine-3-carbothioamide
CAS No:42242-05-7
MF:C6H7N3S
MW:153.204879045486
CID:1038627
PubChem ID:22633093
Update Time:2025-04-24

2-Aminopyridine-3-carbothioamide Chemical and Physical Properties

Names and Identifiers

    • 2-Aminopyridine-3-carbothioamide
    • DXTFWTHGGXGSCN-UHFFFAOYSA-N
    • SCHEMBL1734299
    • 42242-05-7
    • G44894
    • EN300-44142
    • AKOS000167046
    • 2-Amino-thionicotinamide
    • 2-amino-3-pyridinecarbothioamide
    • 2-amino-pyridine-3-carbothioamide
    • SB54958
    • CS-0216469
    • 2-aminothionicotinamide
    • A872929
    • DTXSID60627156
    • MDL: MFCD09929074
    • Inchi: 1S/C6H7N3S/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,7,9)(H2,8,10)
    • InChI Key: DXTFWTHGGXGSCN-UHFFFAOYSA-N
    • SMILES: S=C(C1=CC=CN=C1N)N

Computed Properties

  • Exact Mass: 153.03600
  • Monoisotopic Mass: 153.03606841g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 97Ų

Experimental Properties

  • PSA: 101.56000
  • LogP: 1.59990

2-Aminopyridine-3-carbothioamide Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Aminopyridine-3-carbothioamide Production Method

2-Aminopyridine-3-carbothioamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:42242-05-7)2-Aminopyridine-3-carbothioamide
Order Number:A872929
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:37
Price ($):346.0
Email:sales@amadischem.com

Additional information on 2-Aminopyridine-3-carbothioamide

Professional Introduction to 2-Aminopyridine-3-carbothioamide (CAS No. 42242-05-7)

2-Aminopyridine-3-carbothioamide is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 42242-05-7, this compound belongs to the pyridine-thioamide class, which is well-known for its diverse biological activities and potential therapeutic applications. The unique structural features of 2-Aminopyridine-3-carbothioamide make it a valuable scaffold for the development of novel drugs targeting various diseases.

The molecular structure of 2-Aminopyridine-3-carbothioamide consists of a pyridine ring substituted with an amino group at the 2-position and a carbothioamide functional group at the 3-position. This arrangement confers distinct chemical and biological properties, enabling the compound to interact with biological targets in specific ways. The presence of both nitrogen and sulfur atoms in its structure enhances its reactivity and binding affinity, making it a promising candidate for drug design.

In recent years, 2-Aminopyridine-3-carbothioamide has been extensively studied for its potential applications in the treatment of neurological disorders, infectious diseases, and cancer. One of the most compelling aspects of this compound is its ability to modulate enzyme activity and receptor binding. For instance, studies have shown that derivatives of 2-Aminopyridine-3-carbothioamide can inhibit the activity of certain kinases, which are key enzymes involved in cell signaling pathways.

The pharmaceutical industry has been particularly interested in leveraging the structural flexibility of 2-Aminopyridine-3-carbothioamide to develop targeted therapies. Researchers have synthesized various analogs of this compound, each with tailored properties to enhance efficacy and reduce side effects. These efforts have led to the discovery of several lead compounds that are currently undergoing preclinical evaluation.

A notable area of research involving 2-Aminopyridine-3-carbothioamide is its potential as an antiviral agent. Viruses often rely on specific enzymes for replication, and compounds that can inhibit these enzymes can effectively prevent viral spread. Preliminary studies have demonstrated that certain derivatives of 2-Aminopyridine-3-carbothioamide can disrupt viral replication cycles by targeting essential viral enzymes. This has opened up new avenues for the development of antiviral drugs with novel mechanisms of action.

The synthesis of 2-Aminopyridine-3-carbothioamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors, followed by functional group transformations to introduce the desired substituents. Advances in synthetic methodologies have enabled researchers to produce complex derivatives of this compound more efficiently, facilitating further exploration of its pharmacological potential.

In addition to its therapeutic applications, 2-Aminopyridine-3-carbothioamide has shown promise in material science and chemical biology. Its ability to form stable complexes with metal ions makes it useful as a ligand in coordination chemistry. These complexes can be employed in catalytic processes or as sensors for detecting metal ions in environmental samples.

The growing body of research on 2-Aminopyridine-3-carbothioamide underscores its significance as a versatile chemical entity with broad applications. As our understanding of its biological properties continues to expand, new opportunities for therapeutic intervention are likely to emerge. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial in translating these findings into effective clinical treatments.

The future direction of research on 2-Aminopyridine-3-carbothioamide may include exploring its role in modulating immune responses and inflammation. Chronic inflammatory conditions are major health challenges, and compounds that can regulate immune function without significant side effects could offer significant benefits. Preclinical studies are needed to evaluate the immunomodulatory properties of this compound and its derivatives.

In conclusion, 2-Aminopyridine-3-carbothioamide, with its CAS number 42242-05-7, represents a fascinating compound with immense potential in pharmaceuticals and beyond. Its unique structural features and diverse biological activities make it a valuable tool for drug discovery and innovation. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most pressing health challenges facing humanity today.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:42242-05-7)2-Aminopyridine-3-carbothioamide
A872929
Purity:99%
Quantity:1g
Price ($):346.0
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